molecular formula C8H8N2O B053022 4-Pyrimidin-2-yl-but-3-yn-1-ol CAS No. 121356-77-2

4-Pyrimidin-2-yl-but-3-yn-1-ol

Cat. No.: B053022
CAS No.: 121356-77-2
M. Wt: 148.16 g/mol
InChI Key: AKGAWLVXZNQNHO-UHFFFAOYSA-N
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Description

4-(2-Pyrimidinyl)-3-butynol is an organic compound that features a pyrimidine ring attached to a butynol group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the butynol group introduces an alkyne functionality, making this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrimidinyl)-3-butynol typically involves the coupling of a pyrimidine derivative with a butynol precursor. One common method includes the reaction of 2-chloropyrimidine with propargyl alcohol under basic conditions. The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 4-(2-Pyrimidinyl)-3-butynol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyrimidinyl)-3-butynol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-(2-pyrimidinyl)-3-butynone.

    Reduction: Formation of 4-(2-pyrimidinyl)-3-butene or 4-(2-pyrimidinyl)-3-butane.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-Pyrimidinyl)-3-butynol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Pyrimidinyl)-3-butynol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    2-Aminopyrimidine: Shares the pyrimidine core but lacks the butynol group.

    4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: Contains a substituted pyrimidine ring with different functional groups.

Uniqueness: 4-(2-Pyrimidinyl)-3-butynol is unique due to the presence of both the pyrimidine ring and the butynol group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

121356-77-2

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-pyrimidin-2-ylbut-3-yn-1-ol

InChI

InChI=1S/C8H8N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-6,11H,2,7H2

InChI Key

AKGAWLVXZNQNHO-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)C#CCCO

Canonical SMILES

C1=CN=C(N=C1)C#CCCO

Synonyms

3-Butyn-1-ol, 4-(2-pyrimidinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromopyrimidine (5.0 g), 3-butynol (2.20 g), dicyclohexylamine (6.87 g), copper (1) iodide (50 mg). BTPC (380 mg) and acetonitrile (50 ml) was stirred at room temperature under nitrogen for 16 h. Ether (150 ml) was added, the mixture filtered and the filtrate evaporated in vacuo. Purification of the residue by FCC eluting with ether and ether-methanol (1-3%) followed by System C (5:1) afforded the title compound as a pale yellow solid (4.29 g) m.p. 58°-64°, t.l.c. (System C, 99:1) Rf 0.08
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
copper (1) iodide
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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